Home > Products > Screening Compounds P71318 > [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone
[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone -

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone

Catalog Number: EVT-4388350
CAS Number:
Molecular Formula: C21H15F2N3O
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g)

  • Compound Description: This compound, denoted as 13g, exhibits notable activity against ESKAPE pathogens, surpassing the efficacy of nitrofurantoin. [] It represents a lead compound in the study and demonstrates the potential benefits of combining a tetrahydropyrazolopyridine (THPP) scaffold with a nitrofuran warhead. []

3-(Substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

  • Compound Description: This series of compounds, encompassing various substitutions at the 3- and 6-positions of the tetrahydropyrazolopyridine core, were synthesized and evaluated for their antiproliferative activity. [, ] Some compounds within this series demonstrated promising results against cancer cell lines, particularly lung, cervical, breast, and prostate cancers. [, ] These compounds were further investigated for their inhibitory activity against a panel of eight human kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases. [, ]

3-(Substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives

  • Compound Description: Similar to the previous series, these compounds represent a set of derivatives with modifications at the 3- and 6-positions of a modified tetrahydropyrazolopyridine core, featuring a 5,6-dihydro-7-oxo moiety. [, ] These compounds were also synthesized and screened for antiproliferative activity against various cancer cell lines. [, ] Promising candidates were further assessed for their ability to inhibit a panel of eight human kinases. [, ]

Tofimilast (3-(2-Thienyl)-5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine)

  • Compound Description: Tofimilast, a potent PDE4 inhibitor, was developed through structural modification of a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series. [] This optimization aimed to enhance potency, improve physical properties (melting point), and reduce ionization. [] While exhibiting low oral bioavailability, tofimilast did not induce emesis in ferrets at plasma concentrations up to 152 ng/mL. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: MHV370 represents a potent and selective TLR7/8 antagonist, demonstrating in vivo activity and showing promise for treating systemic autoimmune diseases. [] This compound was discovered through structure-based optimization of an initial compound (2). [] A Phase 2 clinical trial is underway to investigate its safety and efficacy in patients with Sjögren's syndrome and mixed connective tissue disease. []

Properties

Product Name

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone

IUPAC Name

[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone

Molecular Formula

C21H15F2N3O

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H15F2N3O/c1-2-13-4-3-5-15(10-13)21(27)26-9-8-19-16(12-26)20(25-24-19)14-6-7-17(22)18(23)11-14/h1,3-7,10-11H,8-9,12H2,(H,24,25)

InChI Key

FITUXCWTFTVUOH-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=C(C=C4)F)F

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.